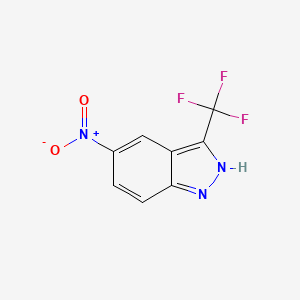

1H-Indazole, 5-nitro-3-(trifluoromethyl)-

Description

Significance of Indazole Scaffolds in Contemporary Chemical and Biological Research

The indazole nucleus, a bicyclic system comprising a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a cornerstone scaffold in medicinal and organic chemistry. researchgate.netnih.gov This heterocyclic unit exists in different tautomeric forms, primarily the 1H- and 2H-indazoles, with the 1H-tautomer being the more thermodynamically stable and predominant form. nih.gov The unique chemical properties and versatile nature of the indazole scaffold have made it a "privileged scaffold" in drug discovery. benthamdirect.comnih.gov

Indazole-containing derivatives are integral to numerous commercially available drugs and compounds currently under clinical investigation, demonstrating a wide array of biological activities. researchgate.netnih.govbenthamdirect.com These pharmacological properties include anti-inflammatory, antitumor, antimicrobial, anti-HIV, and antifungal activities. researchgate.netbenthamdirect.comresearchgate.net The presence of the indazole core in therapeutic agents like Niraparib, an anticancer drug, and Pazopanib, a tyrosine kinase inhibitor, underscores its therapeutic potential and relevance in the pharmaceutical industry. nih.gov The sustained interest in this scaffold drives research into novel synthetic routes and the exploration of its diverse bioactive derivatives. nih.govoregonstate.edu

Historical Development and Academic Significance of 5-Nitro- and Trifluoromethyl-Substituted Indazoles

The strategic modification of the indazole ring with specific functional groups is a key strategy in medicinal chemistry to enhance therapeutic efficacy. Among the most significant substituents are the nitro (-NO₂) and trifluoromethyl (-CF₃) groups.

The trifluoromethyl group has been a crucial component in drug design since the mid-20th century. wikipedia.org Its incorporation into molecular scaffolds is a well-established strategy to enhance critical properties of drug candidates. mdpi.combohrium.comhovione.com The high metabolic stability of the C-F bond, coupled with the group's steric and electronic properties, can improve a compound's lipophilicity, membrane permeability, binding affinity, and pharmacokinetic profile. wikipedia.orgmdpi.com The -CF₃ group is often used as a bioisostere for chlorine or methyl groups, helping to block metabolic oxidation and increase a drug's half-life. wikipedia.org Notable drugs containing this group include the antidepressant Fluoxetine (Prozac) and the anti-inflammatory drug Celecoxib (Celebrex). wikipedia.org

The 5-nitro substitution on the indazole ring has also been a subject of extensive research. Nitro-containing heterocyclic compounds, such as Benznidazole and Metronidazole, have long been used to treat parasitic infections. researchgate.net Research into 5-nitroindazole (B105863) derivatives has revealed their potential as antineoplastic, antichagasic, and trichomonacidal agents. researchgate.netnih.gov The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the indazole ring system. Studies suggest that the nitro group at the 5-position can enhance biological activity by inducing oxidative stress through its activation by nitroreductases, a mechanism proposed for its trypanocidal effects. mdpi.com Furthermore, 5-nitro-1H-indazole serves as a versatile precursor for synthesizing new sulfonamide, carbamate, and fluorescent heterocyclic compounds with potential antibacterial and antifungal properties. acgpubs.orgresearchgate.net

Scope and Research Objectives Pertaining to 1H-Indazole, 5-nitro-3-(trifluoromethyl)-

The compound 1H-Indazole, 5-nitro-3-(trifluoromethyl)- represents a convergence of these three important structural motifs: the versatile indazole scaffold, the bio-activating nitro group, and the stabilizing trifluoromethyl group. Research pertaining to this specific molecule aims to synthesize and characterize this novel structure and to explore the synergistic effects of its constituent functional groups on its chemical and biological properties.

The primary objectives include:

Developing efficient and regioselective synthetic pathways to the target compound, leveraging modern synthetic methodologies for constructing substituted indazoles. researchgate.netorganic-chemistry.org

Conducting thorough spectroscopic and analytical characterization to confirm its structure and understand its physicochemical properties.

Investigating its chemical reactivity, particularly in reactions common to indazoles, such as N-alkylation and electrophilic substitution, to assess its potential as a building block for more complex molecules. chemicalbook.com

Exploring its potential biological activities, drawing on the known pharmacological profiles of related nitro- and trifluoromethyl-substituted indazoles.

By focusing on this unique molecular architecture, researchers aim to contribute to the broader understanding of structure-activity relationships within the indazole class of compounds and to uncover new potential applications in medicinal chemistry and materials science.

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-3-(trifluoromethyl)-2H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3N3O2/c9-8(10,11)7-5-3-4(14(15)16)1-2-6(5)12-13-7/h1-3H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDFUTIIKIMYTNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1[N+](=O)[O-])C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57631-07-9 | |

| Record name | 5-Nitro-3-(trifluoromethyl)-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Pathways

Retrosynthetic Analysis and Key Disconnections for the 1H-Indazole, 5-nitro-3-(trifluoromethyl)- Core

A logical retrosynthetic analysis of 1H-Indazole, 5-nitro-3-(trifluoromethyl)- reveals three primary disconnections that guide the synthetic strategy. The most apparent disconnections are the carbon-nitrogen bond of the nitro group, the carbon-carbon bond of the trifluoromethyl group, and the nitrogen-nitrogen bond within the pyrazole (B372694) ring of the indazole system. This leads to key precursors such as 3-(trifluoromethyl)-1H-indazole, a nitrating agent, and a trifluoromethylating agent. Further disconnection of the 3-(trifluoromethyl)-1H-indazole suggests precursors like a suitably substituted o-hydrazinobenzaldehyde or a related derivative that can undergo cyclization.

Classical Synthetic Routes and Reaction Mechanisms

Traditional synthetic approaches to 1H-Indazole, 5-nitro-3-(trifluoromethyl)- rely on a sequential installation of the required functionalities onto a pre-existing aromatic framework.

Cyclocondensation Reactions for Indazole Formation

The construction of the indazole core is a fundamental step. A widely employed method is the cyclocondensation of hydrazine (B178648) derivatives with ortho-substituted carbonyl compounds. For instance, the reaction of a 2-fluoro-5-nitro-substituted benzaldehyde (B42025) or acetophenone (B1666503) with hydrazine hydrate (B1144303) can lead to the formation of the corresponding 5-nitro-1H-indazole. researchgate.netnih.gov The mechanism involves the initial formation of a hydrazone, followed by an intramolecular nucleophilic aromatic substitution (SNAr) where the hydrazone nitrogen displaces the ortho-fluorine atom to form the pyrazole ring. researchgate.netnih.gov

Another classical approach involves the diazotization of a suitably substituted aniline (B41778), such as 2-amino-5-nitrotoluene, followed by intramolecular cyclization. orgsyn.orgchemicalbook.com In this process, the diazonium salt intermediate undergoes a ring-closure reaction to form the indazole ring system. The yield and purity of the product can be influenced by the reaction conditions, including the choice of acid and temperature. orgsyn.org

Introduction of the Trifluoromethyl Moiety

The introduction of the trifluoromethyl group (-CF3) is a critical step, often achieved through various trifluoromethylation reagents. researchgate.net One common strategy involves the use of electrophilic trifluoromethylating reagents, such as Togni's reagent or Umemoto's reagent, on a pre-formed indazole nucleus. nih.gov These reactions typically proceed via a radical mechanism. rsc.org

Alternatively, the trifluoromethyl group can be incorporated from the beginning by using a starting material that already contains the -CF3 group. For example, the cyclocondensation of a hydrazine with a trifluoromethyl-containing β-ketoester, like ethyl 4,4,4-trifluoro-3-oxobutanoate, can directly yield a 3-(trifluoromethyl)pyrazolone, which can then be further elaborated to the desired indazole. mdpi.comresearchgate.net

Regioselective Nitration Strategies

The final step in many classical syntheses is the regioselective nitration of the 3-(trifluoromethyl)-1H-indazole core. The directing effects of the existing substituents on the indazole ring play a crucial role in determining the position of the incoming nitro group. The electron-withdrawing nature of the trifluoromethyl group at the C3 position and the pyrazole ring itself generally directs nitration to the C5 position.

Standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid, are often employed. beilstein-journals.org However, to achieve higher regioselectivity and avoid potential side reactions, milder nitrating agents or alternative methodologies can be utilized. For instance, the use of nitrate (B79036) salts in the presence of an acid catalyst or zeolite-supported nitrating agents can offer improved control over the reaction. researchgate.netrsc.org The reaction of 2-iodobenzoic acid with a mixture of nitric and sulfuric acid, for example, leads to 2-iodo-5-nitrobenzoic acid, a precursor that can be further manipulated. beilstein-journals.org

Modern and Sustainable Synthetic Approaches

Contemporary synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign methods.

Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium, Copper, Silver)

Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of complex heterocyclic compounds, including indazoles. researchgate.net Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, can be used to introduce various substituents onto the indazole scaffold. mdpi.comresearchgate.net While not directly forming the core of 1H-Indazole, 5-nitro-3-(trifluoromethyl)-, these methods are invaluable for creating a library of substituted indazole derivatives for further functionalization.

More directly relevant are transition metal-catalyzed cyclization reactions. For example, palladium-catalyzed intramolecular C-H amination of N-aryl-N'-acylhydrazines can provide a route to 1H-indazoles. Silver- and copper-catalyzed reactions have also been explored for the synthesis of N-trifluoromethyl indoles from 2-alkynylaryl isothiocyanates or 2-alkynylanilines, showcasing the potential of these metals in facilitating the formation of fluorinated N-heterocycles. rsc.org These modern methods often offer milder reaction conditions and greater functional group tolerance compared to classical approaches.

| Reaction Type | Reagents | Key Features | Reference(s) |

| Cyclocondensation | 2-Fluoro-5-nitro-acetophenone, Hydrazine hydrate | Forms 5-nitro-1H-indazole via SNAr | researchgate.netnih.gov |

| Diazotization | 2-Amino-5-nitrotoluene, Sodium nitrite, Acetic acid | Classical route to 5-nitroindazole (B105863) | orgsyn.orgchemicalbook.com |

| Trifluoromethylation | 3-(Trifluoromethyl)-1H-indazole, Electrophilic CF3 reagent | Introduces the trifluoromethyl group | researchgate.netnih.govrsc.org |

| Nitration | 3-(Trifluoromethyl)-1H-indazole, HNO3/H2SO4 | Regioselective nitration at C5 | beilstein-journals.org |

| Pd-catalyzed Coupling | Substituted indazole, Boronic acid | Functionalization of the indazole ring | mdpi.comresearchgate.net |

| Ag/Cu-catalyzed Cyclization | 2-Alkynylaryl isothiocyanates, CF3 source | Modern route to N-trifluoromethyl heterocycles | rsc.org |

Green Chemistry Principles in Synthesis (e.g., Solvent-Free, Microwave-Assisted)

The integration of green chemistry principles into synthetic protocols is paramount for developing environmentally benign and efficient processes. For the synthesis of indazole derivatives, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, often leading to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. rasayanjournal.co.injchr.org

Microwave irradiation facilitates rapid and uniform heating of the reaction mixture, which can accelerate reaction rates and improve energy efficiency. jchr.org While a direct microwave-assisted synthesis for 1H-Indazole, 5-nitro-3-(trifluoromethyl)- is not explicitly detailed in the reviewed literature, the synthesis of various substituted indazoles has been significantly improved through this technique. researchgate.netjchr.org For instance, the synthesis of indazole derivatives from ortho-nitro benzaldehyde and hydrazine hydrate has been successfully carried out in distilled water under microwave irradiation, showcasing a green and efficient process. jchr.org

Solvent-free synthesis, another tenet of green chemistry, has also been applied to the preparation of heterocyclic compounds. The use of solid supports, such as silica (B1680970) gel, under microwave irradiation in the absence of a solvent, provides an environmentally friendly alternative to traditional solution-phase synthesis. niscpr.res.in This approach minimizes the use of hazardous organic solvents, simplifies work-up procedures, and can lead to improved yields.

The following table illustrates the advantages of microwave-assisted synthesis for related indazole derivatives, highlighting the potential for applying these principles to the synthesis of the target compound.

| Reaction | Method | Solvent | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Synthesis of Aryl Imidazoles | Conventional Heating | Acetic Acid | 10-12 h | 60-70 | niscpr.res.in |

| Synthesis of Aryl Imidazoles | Microwave Irradiation | Solvent-Free (Silica Gel) | 12-16 min | 85-94 | niscpr.res.in |

| Synthesis of Indazole Acetic Acids | Conventional Heating | Various | Not Specified | Variable | researchgate.net |

| Synthesis of Indazole Acetic Acids | Microwave Irradiation | Various Alcohols | Not Specified | Improved | researchgate.net |

Flow Chemistry and Continuous Processing Methodologies

Flow chemistry has garnered significant attention in the pharmaceutical and fine chemical industries due to its inherent advantages over traditional batch processing. These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and facile scalability. mdpi.com The synthesis of heterocyclic compounds, including indazoles, has been successfully adapted to continuous flow systems. mdpi.comresearchgate.net

A general and versatile route for the one-step synthesis of substituted indazoles using a flow reactor has been reported. researchgate.net This methodology, while not specific to 1H-Indazole, 5-nitro-3-(trifluoromethyl)-, provides a strong foundation for the development of a continuous process for its synthesis. A flow process for the target compound could be envisioned where a solution of a suitable precursor, such as a substituted hydrazone, is pumped through a heated reactor coil or a packed-bed reactor containing a catalyst. This approach would allow for rapid optimization of reaction conditions, such as temperature, pressure, and residence time, to maximize the yield and purity of the product.

The following table summarizes the conditions and outcomes for a flow synthesis of a substituted indazole, demonstrating the potential of this technology.

| Starting Materials | Reactor Type | Temperature (°C) | Residence Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Nitroaromatic imine, Triethyl phosphite | Coiled Reactors (in series) | 150 | 1 h | 69-80 | mdpi.com |

| Azide solution, Amine derivative | Copper Coil | 120 | 30 min | Up to 95 (crude) | mdpi.com |

Optimization of Synthetic Conditions and Yields

The optimization of synthetic conditions is a critical step in the development of any chemical process to ensure high yields, purity, and cost-effectiveness. For the synthesis of 1H-Indazole, 5-nitro-3-(trifluoromethyl)-, several parameters can be systematically varied.

A plausible synthetic strategy involves the initial formation of 3-(trifluoromethyl)-1H-indazole followed by electrophilic nitration. The nitration of indazoles can be influenced by the reaction conditions, including the nitrating agent and the solvent. acs.org The trifluoromethyl group is a deactivating, meta-directing group, which would likely favor the introduction of the nitro group at the 5-position of the indazole ring.

Key parameters for optimization include:

Catalyst: For cyclization steps, copper- or palladium-based catalysts are often employed in indazole synthesis. nih.gov The choice of catalyst and ligand can significantly impact the reaction efficiency and selectivity.

Solvent: The polarity and boiling point of the solvent can influence reaction rates and solubility of reactants and products. Solvents such as DMF, DMSO, and toluene (B28343) are commonly used in indazole synthesis. researchgate.net

Temperature: Reaction temperature is a crucial parameter that affects the rate of reaction and the formation of byproducts. Optimization of temperature is essential to achieve a balance between reaction speed and selectivity. rsc.org

Base: In reactions involving deprotonation, the choice of base (e.g., K₂CO₃, Cs₂CO₃, Et₃N) can be critical for the reaction outcome.

The following data table, compiled from studies on related substituted indazoles, illustrates how the optimization of reaction conditions can impact the yield of the desired product.

| Indazole Derivative | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-Aryl-5-nitro-1H-indazole | None (SNA_r_) | DMF | Room Temp | 62 | mdpi.com |

| 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one | Acid-catalyzed | Ethanol | Reflux | 4-24 | mdpi.com |

| 2H-Indazoles | Copper Nanoparticles on Charcoal | DMSO | 110 | Excellent | researchgate.net |

| 1H-Indazole-3-carboxaldehydes | NaNO₂, HCl | Water/Dioxane | 0 to 80 | 78-96 | rsc.org |

Chemical Reactivity, Functionalization, and Derivatization Strategies

Electrophilic and Nucleophilic Substitution Reactions on the Indazole Ring System

The indazole moiety is a 10-π electron aromatic system. researchgate.net However, the presence of the strongly deactivating 5-nitro and 3-trifluoromethyl groups makes the aromatic ring electron-deficient.

Electrophilic Aromatic Substitution (SEAr): Due to the powerful electron-withdrawing nature of both the nitro and trifluoromethyl substituents, the benzene (B151609) portion of the indazole ring is strongly deactivated towards electrophilic attack. wikipedia.orglibretexts.org Reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation, which typically require an electron-rich aromatic ring, would be exceptionally difficult to achieve on this substrate and would necessitate harsh reaction conditions. masterorganicchemistry.com The deactivating character of these groups stabilizes the ground state of the aromatic ring and destabilizes the cationic intermediate (the sigma complex) formed during electrophilic attack.

Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient nature of the ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). nih.govresearchgate.net The nitro group, in particular, strongly activates the positions ortho and para to it for nucleophilic attack. In the case of 1H-Indazole, 5-nitro-3-(trifluoromethyl)-, this would correspond to the C4 and C6 positions. However, a suitable leaving group (like a halogen) is typically required at these positions for an SNAr reaction to proceed efficiently.

In related systems, such as 2'-fluoro-5'-nitroacetophenone, the fluoride (B91410) atom is readily displaced by nucleophiles in an SNAr-terminated domino reaction to form 1-aryl-5-nitro-1H-indazoles. nih.govresearchgate.net This highlights the potential for nucleophilic substitution on similarly activated indazole precursors. Should a halogen be present at the C4 or C6 position of 1H-Indazole, 5-nitro-3-(trifluoromethyl)-, it would be expected to be readily displaced by various nucleophiles (e.g., amines, alkoxides, thiolates). The nitro group is generally a poor leaving group itself but activates the ring for displacement of other groups. nih.gov

Transformations of the Nitro Group (e.g., Reduction to Amine, Further Functionalization)

The nitro group at the C5 position is a versatile functional handle that can be readily transformed, most commonly through reduction to an amine.

Reduction to 5-Amino-3-(trifluoromethyl)-1H-indazole: The reduction of an aromatic nitro group is a fundamental and high-yielding transformation. nih.gov Several methods are effective for this conversion, offering excellent chemoselectivity, which means other functional groups like the trifluoromethyl group remain unaffected. google.com

| Reagent/Catalyst | Conditions | Typical Yield | Reference |

|---|---|---|---|

| H2, Pd/C | Methanol or Ethanol, RT | High | nih.gov |

| Fe, NH4Cl | Ethanol/Water, Reflux | Good to High | nih.gov |

| SnCl2·2H2O | Ethanol, Reflux | Good to High | nih.gov |

| Trichlorosilane (HSiCl3) | Triethylamine, Acetonitrile (B52724) | High | google.com |

Further Functionalization of the Amine: The resulting 5-amino-3-(trifluoromethyl)-1H-indazole is a valuable intermediate for generating a wide array of analogues. The primary amine can undergo numerous reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. This strategy is used to synthesize bioactive molecules. nih.gov

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Diazotization: Conversion to a diazonium salt using nitrous acid (NaNO₂/HCl), which can then be subjected to Sandmeyer-type reactions to introduce a variety of substituents (e.g., -OH, -Cl, -Br, -CN, -F).

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

Reactivity and Stability of the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is characterized by its exceptional stability. researchgate.net This stability arises from the high strength of the carbon-fluorine bonds.

Chemical and Metabolic Stability: The CF₃ group is resistant to most chemical reagents and is metabolically robust, making it a common feature in pharmaceuticals. mdpi.com It does not typically participate in the reactions discussed in other sections, acting as a stable, strongly electron-withdrawing spectator group.

Electronic Effects: As one of the most powerful electron-withdrawing groups, the CF₃ group at the C3 position significantly lowers the pKa of the N1-H proton, making it more acidic. It also deactivates the pyrazole (B372694) ring towards electrophilic attack and influences the regioselectivity of N-functionalization.

Functionalization at the Indazole Nitrogen Atom (N-alkylation, N-arylation)

The N-H of the pyrazole ring in 1H-indazole can be readily deprotonated to form an indazolide anion, which can then be functionalized via alkylation or arylation. This reaction can lead to two regioisomers: the N1- and N2-substituted products. The ratio of these isomers is highly dependent on the substituents on the indazole ring, the nature of the electrophile, the base, and the solvent used. nih.govd-nb.info

N-Alkylation: For 1H-Indazole, 5-nitro-3-(trifluoromethyl)-, the electronic effects of the substituents are paramount.

Electronic Control: The electron-withdrawing CF₃ group at C3 and the nitro group at C5 increase the acidity of the N1-H proton. Generally, electron-withdrawing groups at C3 favor the formation of the N1-alkylated product, as this isomer is often the thermodynamically more stable product. d-nb.info Conversely, electron-withdrawing groups at C7 have been shown to confer excellent N2 regioselectivity. nih.gov

Steric Hindrance: The CF₃ group at C3 also provides significant steric hindrance around the N2 position, which would sterically disfavor the approach of an alkylating agent to N2, thus favoring N1 substitution.

A common set of conditions for N-alkylation involves using a base like sodium hydride (NaH) in a solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), followed by the addition of an alkyl halide. nih.gov

| Condition | Effect on Regioselectivity (General Trends) | Reference |

|---|---|---|

| NaH in THF/DMF | Generally favors N1-alkylation, especially with C3-EWG. | nih.gov |

| K2CO3 or Cs2CO3 in DMF | Often gives mixtures, but can be selective depending on substrate. | d-nb.info |

| Mitsunobu Conditions (DEAD/PPh3) | Often favors the N2-isomer due to kinetic control. | nih.gov |

N-Arylation: N-arylation is typically accomplished using transition-metal-catalyzed cross-coupling reactions.

Ullmann Condensation: This classic method involves coupling the indazole with an aryl halide in the presence of a copper catalyst, a base (like K₂CO₃ or K₃PO₄), and often a ligand. This method has been successfully applied to a wide range of indazoles. organic-chemistry.org

Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between the indazole and an aryl halide or triflate provides a more modern and often more general route to N-arylated products. rsc.org

For 1H-Indazole, 5-nitro-3-(trifluoromethyl)-, these methods would lead to the synthesis of 1-aryl- or 2-aryl-5-nitro-3-(trifluoromethyl)-1H-indazoles, with the N1 isomer generally being the major product due to the aforementioned electronic and steric factors.

Synthesis of Advanced Analogues and Congeners for Academic Investigation

The functional handles present on the 1H-Indazole, 5-nitro-3-(trifluoromethyl)- scaffold allow for the synthesis of a vast library of advanced analogues through combinatorial and sequential reactions.

One illustrative synthetic pathway could involve a sequence of reactions to build complexity. For instance, the synthesis of 3-Methyl-5-nitro-1-(aryl)-1H-indazoles has been reported, providing a direct template for analogous transformations of the title compound. nih.govmdpi.com

Example Synthetic Sequence:

N-Arylation: Start with 1H-Indazole, 5-nitro-3-(trifluoromethyl)- and perform a copper- or palladium-catalyzed N-arylation with a substituted aryl halide (e.g., 4-bromotoluene) to yield 1-(4-methylphenyl)-5-nitro-3-(trifluoromethyl)-1H-indazole. nih.govresearchgate.net

Nitro Reduction: Reduce the nitro group of the N-arylated product using a standard method like catalytic hydrogenation (H₂/Pd-C) to obtain 5-amino-1-(4-methylphenyl)-3-(trifluoromethyl)-1H-indazole. google.com

Amine Functionalization: React the resulting amine with an acyl chloride (e.g., acetyl chloride) to form the corresponding amide, N-(1-(4-methylphenyl)-3-(trifluoromethyl)-1H-indazol-5-yl)acetamide. nih.gov

This multi-step approach demonstrates how the strategic manipulation of the N1-position and the C5-nitro group can lead to the generation of complex and diverse molecular architectures for further academic and industrial investigation.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

High-resolution NMR spectroscopy is a cornerstone technique for the detailed structural analysis of 1H-Indazole, 5-nitro-3-(trifluoromethyl)-. By examining the chemical shifts, coupling constants, and signal multiplicities in ¹H, ¹³C, and ¹⁹F NMR spectra, a comprehensive picture of the molecule's connectivity and stereochemistry can be assembled.

In ¹H NMR spectroscopy of indazole derivatives, the protons on the benzene (B151609) ring typically appear in the aromatic region (δ 7.0-9.0 ppm). For a related compound, 5-nitro-1H-indazole, the proton signals are observed at δ 8.84 (s, 1H), 8.43 (s, 1H), 8.21 (d, J = 9.2 Hz, 1H), and 7.75 (d, J = 9.2 Hz, 1H) in DMSO-d₆. chemicalbook.com The presence of the electron-withdrawing nitro group at the C5 position and the trifluoromethyl group at the C3 position in the target molecule would be expected to further deshield the aromatic protons, shifting their resonances downfield. The N-H proton of the indazole ring typically appears as a broad singlet at a downfield chemical shift, often above δ 10.0 ppm, as seen in various indazole compounds. rsc.orgchemicalbook.com

¹³C NMR spectroscopy provides crucial information about the carbon skeleton. The carbon atoms in the indazole ring system exhibit characteristic chemical shifts. For instance, in derivatives of 5-nitro-1H-indazole, the carbon atoms of the benzene ring appear in the range of δ 110-150 ppm. rsc.orgnih.gov The C3 carbon bearing the trifluoromethyl group would show a characteristic quartet in the proton-coupled ¹³C NMR spectrum due to coupling with the three fluorine atoms. The chemical shift of this carbon is significantly influenced by the strong electron-withdrawing nature of the CF₃ group. nih.govnih.gov

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. The trifluoromethyl group at the C3 position would give rise to a singlet in the ¹⁹F NMR spectrum. Its chemical shift would be indicative of the electronic environment around the CF₃ group. In similar trifluoromethyl-substituted heterocyclic compounds, the ¹⁹F chemical shift can vary but provides a distinct signal for the CF₃ moiety. nih.govbeilstein-journals.org

Table 1: Representative ¹H NMR Data for Related Indazole Compounds

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

| 5-Nitro-3-phenyl-1H-indazole rsc.org | CDCl₃ | 11.84 (br, 1H), 8.98 (s, 1H), 8.26 (d, J = 9.2 Hz, 1H), 7.98 (d, J = 7.8 Hz, 2H), 7.62-7.53 (m, 3H), 7.29 (d, J = 9.2 Hz, 1H) |

| 5-Nitro-1H-indazole chemicalbook.com | DMSO-d₆ | 13.77 (br s, 1H), 8.84 (s, 1H), 8.43 (s, 1H), 8.21 (d, J = 9.2 Hz, 1H), 7.75 (d, J = 9.2 Hz, 1H) |

| 3-Phenyl-6-(trifluoromethyl)-1H-indazole rsc.org | CDCl₃ | 12.09 (br, 1H), 8.11 (d, J = 8.5 Hz, 1H), 7.98 (d, J = 7.2 Hz, 2H), 7.60-7.49 (m, 3H), 7.46-7.42 (m, 2H) |

Table 2: Representative ¹³C NMR Data for Related Indazole Compounds

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| 5-Nitro-3-phenyl-1H-indazole rsc.org | CDCl₃ | 148.67, 143.39, 142.96, 131.72, 129.35, 127.81, 122.14, 120.37, 119.18, 110.60 |

| (1H-Indazol-1-yl)methanol derivatives nih.gov | DMSO-d₆ | C3: ~135 ppm (N1-substituted), ~123 ppm (N2-substituted) |

| 3-Methyl-5-nitro-1-(4-(trifluoromethyl)phenyl)-1H-indazole mdpi.com | DMSO-d₆ | 148.0, 142.5, 141.1, 139.8, 131.6, 130.9 (q, J = 32.6 Hz), 126.2, 124.8, 124.2 (q, J = 272.6 Hz), 124.0 (q, J = 6.7 Hz), 123.1, 119.2 (2C), 111.8, 12.0 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is employed to determine the molecular weight and to investigate the fragmentation pathways of 1H-Indazole, 5-nitro-3-(trifluoromethyl)-. The molecular ion peak (M⁺) in the mass spectrum would confirm the molecular formula C₈H₄F₃N₃O₂.

The fragmentation pattern provides valuable structural information. Aromatic nitro compounds often exhibit characteristic fragmentation, including the loss of NO₂ (46 Da) and NO (30 Da). miamioh.edu The presence of the trifluoromethyl group would also lead to specific fragmentation pathways, such as the loss of a CF₃ radical (69 Da) or HF (20 Da). fluorine1.ru The indazole ring itself can undergo cleavage, leading to fragments corresponding to the pyrazole (B372694) and benzene ring components. The analysis of these fragmentation patterns allows for the confirmation of the substituent positions on the indazole core. For instance, the fragmentation of synthetic cannabinoids with an indazole core often involves cleavage of the side chains. researchgate.net

Table 3: Expected Key Fragment Ions for 1H-Indazole, 5-nitro-3-(trifluoromethyl)-

| Fragment Ion | m/z (calculated) | Description |

| [M]⁺ | 231.02 | Molecular Ion |

| [M - NO₂]⁺ | 185.03 | Loss of nitro group |

| [M - CF₃]⁺ | 162.04 | Loss of trifluoromethyl group |

| [M - HNO₂]⁺ | 184.03 | Loss of nitrous acid |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in 1H-Indazole, 5-nitro-3-(trifluoromethyl)-.

The IR spectrum is expected to show characteristic absorption bands for the N-H, C-H, C=C, C-N, N-O, and C-F bonds. The N-H stretching vibration of the indazole ring typically appears as a broad band in the region of 3100-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹. The nitro group (NO₂) gives rise to two strong characteristic stretching bands: an asymmetric stretch typically between 1500 and 1570 cm⁻¹ and a symmetric stretch between 1300 and 1370 cm⁻¹. mdpi.comresearchgate.net The trifluoromethyl group (CF₃) exhibits strong absorption bands due to C-F stretching vibrations, typically in the range of 1100-1350 cm⁻¹. rsc.org

Raman spectroscopy provides complementary information. While the N-H and O-H stretching bands are often weak in Raman spectra, the aromatic ring vibrations and the symmetric stretching of the nitro group are typically strong. This can aid in confirming the presence of these functional groups.

Table 4: Expected Characteristic Vibrational Frequencies for 1H-Indazole, 5-nitro-3-(trifluoromethyl)-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Indazole) | Stretching | 3100-3500 (broad) |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C=C (Aromatic) | Stretching | 1450-1600 |

| NO₂ (Nitro) | Asymmetric Stretching | 1500-1570 (strong) |

| NO₂ (Nitro) | Symmetric Stretching | 1300-1370 (strong) |

| CF₃ (Trifluoromethyl) | C-F Stretching | 1100-1350 (strong) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The UV-Vis spectrum of indazole and its derivatives typically shows multiple absorption bands in the ultraviolet region. For 1H-indazole itself, absorption maxima are observed around 250 nm and 290 nm in acetonitrile (B52724). researchgate.net

The introduction of a nitro group and a trifluoromethyl group, both being strong electron-withdrawing groups, is expected to cause a bathochromic (red) shift of the absorption maxima. This is due to the extension of the conjugated π-system and the lowering of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Studies on fluorescent derivatives of 5-nitro-1H-indazole have shown absorption maxima in the range of 370-400 nm, depending on the solvent. researchgate.netsemanticscholar.org The exact position and intensity of the absorption bands for 1H-Indazole, 5-nitro-3-(trifluoromethyl)- would be influenced by the solvent polarity.

X-ray Crystallography for Solid-State Structural Determination and Tautomerism Studies

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. A single-crystal X-ray diffraction analysis of 1H-Indazole, 5-nitro-3-(trifluoromethyl)- would provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule.

This technique is also crucial for studying tautomerism in indazole systems. Indazoles can exist in two tautomeric forms, 1H- and 2H-indazole. While the 1H-tautomer is generally more stable, the presence of substituents can influence the tautomeric equilibrium. nih.gov X-ray crystallography can unambiguously identify the dominant tautomer in the crystalline state. For example, the crystal structure of 5-[(5-nitro-1H-indazol-1-yl)methyl]-3-phenyl-4,5-dihydroisoxazole confirmed the 1H-tautomer, with the nitro group being nearly coplanar with the indazole ring. nih.govscilit.com Similar studies on other nitro-substituted indazoles have also revealed the planarity of the indazole ring system and the orientation of the substituents. nih.govresearchgate.net

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration (if chiral derivatives are studied)

While 1H-Indazole, 5-nitro-3-(trifluoromethyl)- itself is achiral, the study of its chiral derivatives using chiroptical spectroscopy, such as circular dichroism (CD), would be essential for determining their enantiomeric purity and absolute configuration. If a chiral center is introduced into the molecule, for example, by substitution at the N1 position with a chiral group, the resulting enantiomers will interact differently with circularly polarized light.

CD spectroscopy measures the differential absorption of left and right circularly polarized light, resulting in a CD spectrum with positive or negative bands. The sign and intensity of these Cotton effects can be correlated with the absolute configuration of the chiral centers, often with the aid of computational methods. This approach has been successfully applied to determine the absolute configuration of chiral pyrazole derivatives. nih.gov While achiral molecules like indazole can form chiral structures in the solid state through intermolecular interactions, leading to observable vibrational circular dichroism (VCD), the study of inherently chiral derivatives by electronic CD would be more conventional for assigning absolute configuration. rsc.org

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic structure of molecules. For 1H-Indazole, 5-nitro-3-(trifluoromethyl)-, DFT calculations, commonly employing functionals like B3LYP or M06-2X with basis sets such as 6-311++G(d,p), are used to optimize the molecular geometry and predict its electronic properties. acs.org The presence of the electron-withdrawing nitro (NO₂) group at the 5-position and the strongly electron-withdrawing trifluoromethyl (CF₃) group at the 3-position significantly influences the electron density distribution across the indazole ring system. globalresearchonline.net

DFT calculations reveal key parameters that govern the molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy indicates the ability to donate an electron, while the LUMO energy reflects the ability to accept an electron. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. acs.org For this compound, the strong electron-withdrawing nature of the NO₂ and CF₃ groups is expected to lower both the HOMO and LUMO energy levels, with a significant impact on the LUMO energy, making the molecule a better electron acceptor. The calculated HOMO-LUMO gap can suggest increased reactivity compared to unsubstituted indazole. acs.org

Molecular Electrostatic Potential (MEP) surface mapping is another DFT-based tool used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For 1H-Indazole, 5-nitro-3-(trifluoromethyl)-, the MEP would show a region of high positive potential (electron deficiency) around the hydrogen of the N-H bond and the carbon atoms attached to the electron-withdrawing groups, while negative potential (electron richness) would be concentrated on the oxygen atoms of the nitro group. rsc.org

Table 1: Predicted Geometrical and Electronic Parameters from DFT Calculations Note: These are representative values based on calculations of structurally similar nitro- and trifluoromethyl-substituted heterocycles. acs.orgglobalresearchonline.net

| Parameter | Predicted Value / Observation | Significance |

|---|---|---|

| Optimized Bond Angle (C-N-O of nitro group) | ~117-119° | Indicates the geometry of the nitro substituent. |

| Dihedral Angle (Indazole ring to NO₂) | Nearly coplanar (< 10°) | Suggests significant electronic conjugation between the nitro group and the ring. nih.govresearchgate.net |

| HOMO Energy | Low (e.g., < -7.0 eV) | Reduced tendency to act as an electron donor. |

| LUMO Energy | Very Low (e.g., < -3.0 eV) | High propensity to act as an electron acceptor. |

| HOMO-LUMO Gap (ΔE) | Relatively small | Suggests higher chemical reactivity and lower kinetic stability. acs.org |

Quantum Chemical Calculations for Reaction Energetics and Intermediates

Quantum chemical calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the determination of reaction mechanisms, transition state structures, and energy barriers. researchgate.net For the synthesis or functionalization of 1H-Indazole, 5-nitro-3-(trifluoromethyl)-, methods like DFT (e.g., B3LYP) or more computationally intensive composite methods like G4MP2 can be employed. superfri.org

For instance, in the synthesis of related nitro-azole compounds, computational modeling has been used to construct reaction routes and estimate the energy barriers for each elementary step, such as nitration or cyclization. researchgate.net A common synthetic route to substituted indazoles involves the cyclization of appropriately substituted hydrazones. researchgate.net Quantum chemical calculations can model the transition state of this ring-closing step, providing the activation energy. This information is valuable for optimizing reaction conditions like temperature and catalyst choice. researchgate.net Similarly, the energetics of functional group transformations, such as nucleophilic aromatic substitution (SNAr) on the indazole ring, can be modeled to predict regioselectivity and feasibility. researchgate.net

Calculations can also predict the relative stability of different tautomers. Indazole exists in 1H and 2H tautomeric forms, and their relative stability is influenced by substituents. researchgate.net Quantum chemical calculations can determine the Gibbs free energy of each tautomer of 1H-Indazole, 5-nitro-3-(trifluoromethyl)- in different environments (gas phase or solution), predicting the predominant form under specific conditions. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions (in model systems)

Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time, offering insights into conformational flexibility and interactions with biological macromolecules. nih.gov For 1H-Indazole, 5-nitro-3-(trifluoromethyl)-, MD simulations are particularly useful for assessing its stability and interaction profile when bound to a model protein target, such as a kinase or enzyme. nih.gov

A typical MD simulation protocol involves placing the ligand (the indazole derivative) into the binding site of a protein, solvating the system in a water box (e.g., TIP3P water model), and adding counter-ions to neutralize the charge. rsc.orgajchem-a.com The simulation is run for a duration, often up to 100 nanoseconds or more, using a force field like OPLS or CHARMM to describe the interatomic forces. ajchem-a.com

Analysis of the MD trajectory provides key metrics on the stability of the ligand-protein complex. researchgate.netresearchgate.net

Root Mean Square Deviation (RMSD): The RMSD of the ligand's heavy atoms is calculated over time. A stable, low-fluctuation RMSD value suggests that the ligand maintains a consistent binding pose within the target's active site. nih.gov

Root Mean Square Fluctuation (RMSF): RMSF analysis reveals the fluctuation of individual atoms or residues. This can highlight which parts of the ligand or protein are flexible versus rigid during the interaction.

Hydrogen Bond Analysis: The number and duration of hydrogen bonds formed between the ligand and protein residues are monitored. Persistent hydrogen bonds are critical for strong binding affinity and specificity. ajchem-a.com

Solvent Accessible Surface Area (SASA): SASA calculations can indicate how buried the ligand is within the binding pocket, which relates to the hydrophobic contributions to binding. ajchem-a.com

These simulations can confirm the stability of a binding mode predicted by molecular docking and provide a more realistic picture of the dynamic interactions that govern molecular recognition. researchgate.net

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Cheminformatics and QSAR modeling are used to establish a mathematical correlation between the structural properties of a series of compounds and their biological activity. nih.gov For a series of indazole derivatives including 1H-Indazole, 5-nitro-3-(trifluoromethyl)-, a QSAR model could be developed to predict their inhibitory activity against a specific biological target. nih.govdntb.gov.ua

The process begins by calculating a large number of molecular descriptors for each compound in the series. These descriptors fall into several categories:

Topological: Describing atomic connectivity.

Electronic: Related to charge distribution, such as partial charges or dipole moment.

Geometrical: Describing the 3D shape of the molecule.

Physicochemical: Including properties like logP (lipophilicity) and molar refractivity. imist.ma

Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to build an equation that links a subset of these descriptors to the observed biological activity (e.g., IC₅₀). imist.majmchemsci.com A robust QSAR model must be rigorously validated using both internal (e.g., leave-one-out cross-validation, q²) and external validation (using a test set of compounds not included in model training, R²_pred). jmchemsci.com

3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA), generate contour maps that visualize regions where steric bulk or electrostatic charge (positive or negative) would be favorable or unfavorable for activity. nih.gov For a series of indazole inhibitors, these maps could show that a bulky, electronegative group (like CF₃) at the 3-position enhances activity, while modifications at other positions might be detrimental. nih.gov

Table 2: Representative Statistical Parameters for a Validated QSAR Model Note: These values represent typical targets for a predictive QSAR model based on studies of related heterocyclic inhibitors. nih.govjmchemsci.com

| Parameter | Typical Value | Description |

|---|---|---|

| R² (Coefficient of Determination) | > 0.6 | The proportion of variance in the biological activity that is predictable from the descriptors. |

| q² or R²cv (Cross-validated R²) | > 0.5 | A measure of the internal predictive ability of the model. |

| R²_pred (External Validation R²) | > 0.6 | A measure of the model's ability to predict the activity of an external test set. |

In Silico Prediction of Molecular Properties and Interactions (e.g., Lipophilicity, Binding Affinity to Modeled Targets)

In silico tools allow for the rapid prediction of crucial molecular properties that determine a compound's drug-likeness and potential as a therapeutic agent. nih.gov These predictions are vital in the early stages of drug discovery to prioritize candidates for synthesis and testing. researchgate.netresearchgate.net

ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties for 1H-Indazole, 5-nitro-3-(trifluoromethyl)- can be estimated using various online tools and software packages (e.g., SwissADME, pkCSM). pensoft.netnih.gov Key predicted parameters include:

Lipophilicity (logP): The partition coefficient between octanol (B41247) and water is a key determinant of membrane permeability and solubility. pensoft.net

Water Solubility (logS): Predicts how well the compound dissolves in aqueous environments.

Drug-Likeness: Evaluated based on rules like Lipinski's Rule of Five, which sets criteria for molecular weight, logP, and hydrogen bond donors/acceptors. researchgate.net

Pharmacokinetics: Predictions of properties like gastrointestinal (GI) absorption and blood-brain barrier (BBB) penetration. pensoft.net

Molecular Docking: This computational technique predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. jmchemsci.com Using software like AutoDock, a 3D model of 1H-Indazole, 5-nitro-3-(trifluoromethyl)- would be placed into the binding site of a model receptor. The program then samples various conformations and orientations, scoring them based on a function that estimates the free energy of binding. The output includes a predicted binding energy (e.g., in kcal/mol) and a visual representation of the binding mode, showing key interactions like hydrogen bonds and hydrophobic contacts. ajchem-a.com For this specific molecule, the nitro group could act as a hydrogen bond acceptor, while the trifluoromethyl group could engage in favorable hydrophobic or electrostatic interactions.

Table 3: Representative In Silico Property Predictions Note: These are example predictions for a molecule with the structural features of 1H-Indazole, 5-nitro-3-(trifluoromethyl)- based on computational models. researchgate.netpensoft.net

| Property | Predicted Outcome | Implication |

|---|---|---|

| Molecular Weight | 231.14 g/mol | Complies with Lipinski's Rule (<500). |

| logP (Lipophilicity) | ~2.5 - 3.5 | Indicates good membrane permeability. |

| Hydrogen Bond Donors | 1 (N-H) | Complies with Lipinski's Rule (≤5). |

| Hydrogen Bond Acceptors | 4 (N atoms, O atoms of NO₂) | Complies with Lipinski's Rule (≤10). |

| GI Absorption | High | Predicted to be well-absorbed from the gut. |

| Binding Affinity (Docking Score) | -7 to -9 kcal/mol (Target Dependent) | Suggests potentially strong binding to a model target. ajchem-a.com |

Mechanistic Investigations of Biological Interactions Pre Clinical and Model Systems

Identification of Molecular Targets and Binding Site Characterization (e.g., Enzyme Inhibition, Receptor Modulation)

Investigations into 1H-Indazole, 5-nitro-3-(trifluoromethyl)- and its analogues have identified several potential molecular targets, primarily focusing on enzyme inhibition and receptor modulation. The core indazole structure, particularly when substituted with a nitro group, is a recurring motif in the design of enzyme inhibitors.

Some nitro-1H-indazoles are recognized as potent inhibitors of nitric oxide synthase (NOS) isoforms. nih.gov Specifically, 5-Nitroindazole (B105863) has been identified as an inhibitor of the inducible nitric oxide synthase (iNOS) enzyme. drugbank.com The nitro group at the 5-position, combined with the trifluoromethyl group at the 3-position, creates a distinct electronic profile that can enhance interactions within enzyme binding pockets. evitachem.com The electron-withdrawing nature of these substituents is thought to facilitate stronger binding to target proteins. evitachem.com

Analogues of the target compound have demonstrated activity against a range of other enzymes and receptors. For instance, a positional isomer, 5-Nitro-6-(trifluoromethyl)-1H-indazole, is described as an inhibitor of Pim-1 kinase, a target for anti-tumor drugs. guiding-bio.com Other indazole derivatives have been shown to inhibit human serum paraoxonase 1, an antioxidant enzyme, and cytochrome P450. taylorandfrancis.com

In the realm of receptor modulation, a significant finding comes from studies on a closely related analogue, 5-(2-(trifluoromethyl)phenyl)indazole. A high-throughput screening campaign identified this class of compounds as antagonists of the transient receptor potential A1 (TRPA1) ion channel. nih.govresearchgate.net Further optimization revealed that the trifluoromethyl group on the phenyl ring was crucial for this activity. nih.gov

| Compound/Analogue Class | Molecular Target | Type of Interaction | Reference |

| 5-Nitroindazole | Inducible Nitric Oxide Synthase (iNOS) | Inhibitor | nih.govdrugbank.com |

| 5-Nitro-6-(trifluoromethyl)-1H-indazole | Pim-1 Kinase | Inhibitor | guiding-bio.com |

| 5-(2-(Trifluoromethyl)phenyl)indazoles | Transient Receptor Potential A1 (TRPA1) | Antagonist | nih.govresearchgate.net |

| Various Indazole Derivatives | Human Serum Paraoxonase 1 (hPON1) | Inhibitor | taylorandfrancis.com |

| 3-Chloro-6-nitro-1H-indazole Derivatives | Cytochrome P450 | Inhibitor | taylorandfrancis.com |

Elucidation of Cellular Signaling Pathway Modulation (in vitro studies)

The modulation of cellular signaling pathways by 1H-Indazole, 5-nitro-3-(trifluoromethyl)- can be inferred from its identified molecular targets. By inhibiting key enzymes or modulating receptors, these compounds can interfere with downstream signaling cascades.

Inhibition of Pim-1 kinase by the analogue 5-Nitro-6-(trifluoromethyl)-1H-indazole would be expected to impact pathways controlling cell cycle progression and survival. guiding-bio.com Pim-1 is a proto-oncogenic serine/threonine kinase that phosphorylates numerous substrates involved in these critical cellular processes. Similarly, antagonism of the TRPA1 ion channel, a non-selective cation channel, would directly affect intracellular calcium levels and modulate signaling pathways related to nociception and inflammation. nih.gov

The general mechanism for nitroaromatic compounds often involves their reduction within the cell, which can lead to broader effects on cellular redox signaling. nih.govnih.gov While not demonstrated specifically for 1H-Indazole, 5-nitro-3-(trifluoromethyl)-, related 5-nitroimidazole drugs are known to disrupt the thioredoxin-mediated redox network, which would have widespread consequences for cellular signaling. nih.gov

Mechanistic Studies in Cellular Models (e.g., Apoptosis Induction, Autophagy Modulation, Reactive Oxygen Species Generation)

Mechanistic studies in cellular models, often using analogues, have shed light on the potential cellular effects of 1H-Indazole, 5-nitro-3-(trifluoromethyl)-.

Apoptosis Induction: The identification of Pim-1 kinase as a target for a positional isomer is highly suggestive of a role in modulating apoptosis. guiding-bio.com Pim-1 is a known anti-apoptotic protein, and its inhibition typically sensitizes cells to apoptotic stimuli. Therefore, compounds like 5-Nitro-6-(trifluoromethyl)-1H-indazole are investigated as potential anti-tumor agents due to their presumed ability to induce or promote apoptosis in cancer cells. guiding-bio.com

Reactive Oxygen Species (ROS) Generation: A common mechanism of action for nitroaromatic compounds is the generation of reactive oxygen species. mdpi.com The nitro group can undergo enzymatic reduction to form a nitroso radical anion, which can then be re-oxidized by molecular oxygen, creating a futile cycle that generates superoxide (B77818) radicals and other ROS. This oxidative stress can lead to widespread cellular damage and cytotoxicity. Studies on related 5-nitroimidazole drugs show they deplete intracellular thiol pools, a key indicator of oxidative stress. nih.gov This mechanism is a plausible, though not yet confirmed, mode of action for 1H-Indazole, 5-nitro-3-(trifluoromethyl)-.

Other Cellular Mechanisms: In parasites, 5-nitroimidazole drugs have been shown to cause the degradation of essential proteins, such as the translation elongation factor EF-1γ, leading to a shutdown of protein synthesis. nih.gov The activation of these drugs in parasites often depends on specific enzymes like pyruvate:ferredoxin oxidoreductase (PFOR), which reduces the nitro group to its toxic radical form. nih.gov It is conceivable that 1H-Indazole, 5-nitro-3-(trifluoromethyl)- could be activated by similar pathways in susceptible organisms.

Target Engagement and Mechanistic Biomarker Analysis in Pre-clinical In Vivo Models

While specific in vivo mechanistic studies on 1H-Indazole, 5-nitro-3-(trifluoromethyl)- are not widely published, data from its analogues provide valuable insights. The investigation of 5-(2-(trifluoromethyl)phenyl)indazoles as TRPA1 antagonists included robust in vivo work in rodent models of inflammatory pain. nih.govresearchgate.net

In these models, the administration of the compound was designed to test its engagement with the TRPA1 target in a living system. The mechanistic outcome observed was the reduction of nociceptive behaviors following a chemical irritant known to activate TRPA1. This demonstrates that the compound can reach its target in vivo and exert a specific pharmacological effect consistent with TRPA1 antagonism. Analysis in such models would focus on biomarkers of target engagement, such as downstream signaling events of TRPA1 activation in neuronal tissue, rather than the overarching efficacy outcome of pain reduction.

Structure-Based Design Approaches in Investigating 1H-Indazole, 5-nitro-3-(trifluoromethyl)- and its Analogues

Structure-activity relationship (SAR) and structure-based design have been pivotal in the investigation of this compound class. The development of 5-(2-(trifluoromethyl)phenyl)indazoles as TRPA1 antagonists is a clear example of medicinal chemistry optimization. nih.govresearchgate.net

Initial screening identified a 5-(2-chlorophenyl)indazole as a modest TRPA1 antagonist. nih.gov Subsequent SAR studies established that replacing the chloro- group with a trifluoromethyl group on the phenyl ring significantly improved in vitro activity. nih.gov Further modifications at the 6-position of the indazole ring also led to enhanced potency, highlighting the importance of substitution patterns around the core scaffold for target interaction. nih.govresearchgate.net

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Systematic Chemical Modifications and their Influence on Activity/Properties

Systematic modification of the 5-nitro-indazole scaffold has been a fruitful strategy for discovering compounds with a wide array of biological activities, including anticancer, antimicrobial, and antiparasitic effects. Research has shown that substitutions at various positions of the indazole ring system are crucial for modulating bioactivity.

For instance, in the development of antichagasic agents, modifications at the N1 and N2 positions of 5-nitroindazolin-3-ones were found to be critical. Derivatives such as 2-benzyl-1-propyl and 2-benzyl-1-isopropyl indazolinones demonstrated high trypanocidal activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. pnrjournal.com This highlights the importance of the size and nature of the alkyl groups at the N1 position.

In the realm of anticancer research, derivatives of 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide have been synthesized and evaluated. nih.gov SAR studies revealed that specific substitutions significantly enhance anticancer potency. nih.gov For example, the introduction of an ethoxy group was found to boost anticancer activity. nih.gov Similarly, modifications on the aniline (B41778) ring at the C3 position and the N-phenyl group at the N1 position have yielded compounds with notable antibacterial, antifungal, and antioxidant potential. nih.gov

The table below summarizes key modifications on the 5-nitro-indazole scaffold and their observed impact on biological activity.

| Modification Site | Substituent/Modification | Influence on Activity/Properties | Target/Application |

| N1-Position | Alkyl groups (propyl, isopropyl, butyl) on indazolinone | High trypanocidal activity | Anti-Chagas pnrjournal.com |

| C3-Position | Phenylamino derivatives with various aniline substitutions | Modulated antibacterial, antifungal, antioxidant potential | Antimicrobial, Antioxidant nih.govnih.gov |

| C3-Position | Substituted furan (B31954) moiety | Crucial for high HIF-1 inhibition | Anticancer researchgate.net |

| General | Ethoxy substitutions | Enhanced anticancer potency | Anticancer nih.gov |

These findings underscore that the indazole core is a versatile platform where targeted chemical changes can fine-tune biological outcomes, paving the way for the development of specialized therapeutic agents.

Role of the Nitro Group in Modulating Biological Activity and Physicochemical Properties

The nitro (–NO2) group at the C5-position is not a passive substituent; it is a powerful modulator of both the biological activity and the physicochemical properties of the indazole molecule. Its strong electron-withdrawing nature significantly influences the electron density distribution across the aromatic system. researchgate.netconsensus.app This electronic perturbation can enhance interactions with biological targets and is often a prerequisite for the desired therapeutic effect. consensus.app

One of the most critical roles of the nitro group, particularly in antimicrobial and antiparasitic chemotherapy, is its function as a bio-reductive "warhead". researchgate.netconsensus.app In the low-oxygen environment of certain pathogens or hypoxic tumor cells, the nitro group can be enzymatically reduced by nitroreductases (NTRs) to form highly reactive cytotoxic species, such as nitroso, hydroxylamino, and amino derivatives. researchgate.net This mechanism leads to selective toxicity against the target organism or cell. Studies on 5-nitro-indazolin-3-one derivatives against T. cruzi have confirmed that the C5-nitro group is crucial for inducing oxidative stress and generating free radicals, leading to parasite apoptosis. researchgate.net

From a physicochemical standpoint, the nitro group contributes to:

Enhanced Binding: Its polarity and ability to act as a hydrogen bond acceptor can lead to more stable ligand-protein interactions. researchgate.net The electron-deficient nature it imparts on the aromatic ring can also facilitate favorable π-hole interactions with electron-rich centers in a biological target. researchgate.net

In essence, the C5-nitro group is a key determinant of the pharmacodynamic profile of these indazole derivatives, often being essential for their mechanism of action.

Impact of the Trifluoromethyl Group on Lipophilicity, Metabolic Stability, and Binding Interactions

The trifluoromethyl (–CF3) group is a privileged substituent in modern medicinal chemistry, valued for its ability to confer several desirable properties upon a drug candidate. nih.gov Its incorporation at the C3-position of the indazole ring has profound effects on the molecule's lipophilicity, metabolic stability, and binding interactions. researchgate.net

Lipophilicity: The –CF3 group is highly lipophilic, with a Hansch lipophilicity parameter (π) of +0.88. researchgate.net This increased lipophilicity can enhance a molecule's ability to permeate cell membranes, which can improve oral bioavailability and transport to the site of action. researchgate.net

Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry. researchgate.net Consequently, the –CF3 group is exceptionally resistant to metabolic degradation by cytochrome P450 enzymes. researchgate.net This high metabolic stability often translates to a longer half-life in the body, allowing for more sustained therapeutic effects. Research has shown that replacing other groups with a –CF3 group can lead to compounds with improved in vitro metabolic stability. nih.gov

Binding Interactions: The strong electronegativity of the fluorine atoms makes the –CF3 group a potent electron-withdrawing moiety. This alters the electronic character of the indazole ring and can influence key binding interactions, such as dipole-dipole and hydrogen bonds. researchgate.net In some cases, the introduction of a –CF3 group has been shown to significantly enhance the potency of a compound. For example, adding a –CF3 group to an isoxazole-based anticancer agent resulted in an almost eight-fold increase in activity, an effect supported by in silico docking studies. researchgate.net

The trifluoromethyl group is therefore a strategic addition to the indazole scaffold, serving to enhance its pharmacokinetic profile and potentially increase its therapeutic efficacy through improved stability and target binding.

Positional Isomerism Effects on Research Outcomes

The specific placement of substituents on the indazole scaffold is a critical factor that dictates the molecule's three-dimensional shape, electronic properties, and ultimately, its biological activity. The outcomes of research are highly sensitive to positional isomerism, both on the benzene (B151609) ring and at the nitrogen atoms of the pyrazole (B372694) ring. nih.govresearchgate.net

A primary consideration is the tautomerism of the indazole ring itself. The compound can exist as 1H- or 2H-indazole tautomers. The 1H-tautomer is generally the more thermodynamically stable and, therefore, predominant form. nih.gov However, the synthesis of indazole derivatives can sometimes yield mixtures of N1- and N2-substituted isomers, which often exhibit distinct biological profiles and physicochemical properties. nih.gov For example, studies on 3-alkoxy-indazoles showed that 1-substituted and 2-substituted isomers had different levels of effectiveness as antichagasic agents. pnrjournal.com

Furthermore, the position of the functional groups on the benzene portion of the ring is crucial. While the subject compound is 5-nitro-indazole, its positional isomers, such as 4-nitro, 6-nitro, or 7-nitro derivatives, would be expected to have vastly different activities. The relative positions of the electron-withdrawing nitro and trifluoromethyl groups define the molecule's dipole moment and its ability to fit into a specific protein binding pocket. Research on related heterocyclic systems confirms this principle. For instance, studies on benzo[g]indazole derivatives have shown that 6-nitro compounds possess distinct antiproliferative and antibacterial activities. nih.govconsensus.app Similarly, a comparison of 5-nitro and 6-nitro benzimidazole (B57391) isomers (a related scaffold) revealed differences in their antimicrobial profiles. researchgate.net The position of substituents has been shown to be critical for activity in various indazole series, including IDO1 inhibitors where substitutions at the C4 and C6 positions were vital. nih.gov These examples clearly demonstrate that a change in substituent position can lead to a completely different pharmacological profile.

Advanced QSAR/QSPR Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling are powerful computational tools used to correlate the chemical structure of compounds with their biological activities or physicochemical properties. For indazole derivatives, these models provide a predictive framework to guide the design of new, more potent, and selective molecules, thereby saving time and resources in the drug discovery process.

3D-QSAR studies, for example, have been successfully applied to series of indazole derivatives to understand what drives their inhibitory potency against targets like Hypoxia-Inducible Factor-1α (HIF-1α), a key protein in cancer progression. These models generate steric and electrostatic contour maps, which visually represent the regions around the molecule where bulky or electron-rich/poor groups are favored or disfavored for high activity. This provides rational guidance for future chemical modifications.

Pharmacophore modeling, another computational approach, identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity. For indazole derivatives, these models can generate hypotheses that are then used to screen virtual libraries for new potential hits or to guide the optimization of existing leads.

The descriptors used in these models are quantitative representations of molecular properties. The table below lists some common descriptor types used in QSAR/QSPR studies of heterocyclic compounds.

| Descriptor Type | Example(s) | Information Provided |

| Electronic | Partial charges, Dipole moment, Electrostatic potential | Describes the electron distribution and potential for electrostatic interactions. |

| Steric/Topological | Molecular volume, Surface area, Shape indices | Describes the size, shape, and branching of the molecule. |

| Thermodynamic | Solvation energy, Heat of formation | Describes the energetic properties and stability of the molecule. |

| Hydrophobic | LogP, Solvent Accessible Surface Area (SASA) | Describes the lipophilicity and potential for hydrophobic interactions. |

By building statistically robust QSAR and QSPR models, researchers can gain deep insights into the structural requirements for a desired effect and rationally design the next generation of 1H-Indazole, 5-nitro-3-(trifluoromethyl)- based compounds with improved therapeutic profiles.

Non Pharmaceutical Applications and Emerging Roles

Application as a Key Intermediate in Complex Organic Synthesis (excluding pharmaceutical end-products)

The structure of 1H-Indazole, 5-nitro-3-(trifluoromethyl)- makes it a highly valuable intermediate for the construction of more complex, non-pharmaceutical molecules. The indazole core possesses a reactive N-H group on the pyrazole (B372694) ring that serves as a prime site for alkylation, arylation, and other functionalizations. This reactivity allows for the strategic expansion of the molecular framework.

A key reaction highlighting its role as an intermediate is its reaction with formaldehyde (B43269). Studies have shown that 5-nitro-1H-indazoles react with formaldehyde in an aqueous acid solution to produce (5-nitro-1H-indazol-1-yl)methanol derivatives. nih.gov These resulting molecules are themselves stable intermediates, with the newly introduced hydroxymethyl group acting as a handle for further synthetic transformations or as a protecting group that can be removed later. nih.gov This demonstrates the utility of the indazole N-H proton in building more elaborate structures.

The electron-withdrawing nature of both the nitro (-NO₂) and trifluoromethyl (-CF₃) groups significantly influences the reactivity of the entire molecule. These groups activate the benzene (B151609) portion of the indazole ring system, making it more susceptible to nucleophilic aromatic substitution (SNAr) reactions. researchgate.net This allows for the introduction of a wide array of functional groups, leading to diverse molecular architectures for various chemical applications. For instance, related 5-nitroindazoles are used as precursors in the synthesis of 1-aryl-5-nitro-1H-indazoles through SNAr-terminated domino reactions or Ullmann-type couplings. researchgate.netmdpi.com This versatility establishes 1H-Indazole, 5-nitro-3-(trifluoromethyl)- as a foundational building block in organic synthesis.

| Functional Group | Type of Reaction | Role in Synthesis |

|---|---|---|

| Indazole N-H | Alkylation, Arylation, Acylation, Addition to Aldehydes | Primary site for molecular elaboration and linkage to other moieties. nih.gov |

| Nitro (-NO₂) Group | Nucleophilic Aromatic Substitution (SNAr) Activation | Activates the benzene ring for substitution reactions. researchgate.net |

| Trifluoromethyl (-CF₃) Group | Electronic Modification | Enhances electrophilicity and modifies solubility and stability. |

Potential as Ligands in Catalysis and Coordination Chemistry

The field of organometallic chemistry is increasingly exploring the use of indazole derivatives as ligands for transition metal catalysts. The 1H-Indazole, 5-nitro-3-(trifluoromethyl)- molecule possesses multiple potential coordination sites, making it an intriguing candidate for ligand design. The two nitrogen atoms of the pyrazole ring are excellent Lewis bases, capable of coordinating to a wide range of metal centers.

Furthermore, the nitro group, while primarily seen as an electron-withdrawing group, can also participate in metal coordination. Research on other nitro-containing aromatic ligands, such as 3,5-dinitrobenzoic acid (3,5-DNB), has demonstrated that the oxygen atoms of the nitro group can form coordination bonds with metal ions like copper. nih.gov This interaction can be crucial in the formation of coordination polymers and other complex supramolecular structures. nih.gov This suggests that 1H-Indazole, 5-nitro-3-(trifluoromethyl)- could act as a multidentate ligand, binding to metals through both the pyrazole nitrogens and the nitro group oxygens.

The synthesis of new coordination complexes often relies on ligands that can impart specific electronic and steric properties to the metal center, thereby tuning the catalytic activity. For example, various indazole-containing ligands have been used to create complexes with metals like rhodium and copper for applications in catalysis. nih.gov The strong electron-withdrawing properties of the trifluoromethyl and nitro groups in 1H-Indazole, 5-nitro-3-(trifluoromethyl)- would make it a "pi-acceptor" ligand. Such ligands are highly sought after in catalysis as they can stabilize low-valent metal centers and influence the reactivity of the resulting complexes in processes like oxidation catalysis. cnr.it

Integration into Advanced Materials Science

The unique electronic and structural features of 1H-Indazole, 5-nitro-3-(trifluoromethyl)- make it a promising candidate for the development of advanced materials, particularly in the field of optoelectronics. The introduction of a trifluoromethyl group into heterocyclic systems is a known strategy for enhancing their medicinal and optoelectronic properties. researchgate.net

The potential for optoelectronic applications stems from several key features:

Aromaticity and Planarity: The indazole ring system is planar and aromatic, which facilitates π–π stacking interactions between molecules in the solid state. nih.gov These interactions are fundamental for charge transport in organic semiconductor materials used in devices like Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).

Electron-Withdrawing Groups: The potent electron-withdrawing capabilities of the -NO₂ and -CF₃ groups significantly lower the energy levels of the molecular orbitals (HOMO and LUMO). This property is crucial for designing n-type (electron-transporting) materials, which are essential components of many organic electronic devices. Studies on related trifluoromethyl-substituted pyrazoles have shown their utility as emitters in OLEDs and as components in the active layer of solar cells. researchgate.net